REACTION_CXSMILES
|
[OH-].[Na+].[Cl:3][C:4]1[CH:5]=[CH:6][C:7]2[O:12]C(=O)[N:10]([CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([O:23]CC)=[O:22])[C:9](=[O:26])[C:8]=2[CH:27]=1>O>[Cl:3][C:4]1[CH:27]=[C:8]([C:9]([NH:10][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][C:21]([OH:23])=[O:22])=[O:26])[C:7]([OH:12])=[CH:6][CH:5]=1 |f:0.1|
|
Name
|
ethyl 8-(6-chloro-2H-1,3-benzoxazine-2,4(3H)-dionyl)octanoate
|
Quantity
|
123.5 kg
|
Type
|
reactant
|
Smiles
|
ClC=1C=CC2=C(C(N(C(O2)=O)CCCCCCCC(=O)OCC)=O)C1
|
Name
|
|
Quantity
|
50 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
98 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The charging port was closed
|
Type
|
DISTILLATION
|
Details
|
the valve reactor overheads were set for atmospheric distillation
|
Type
|
TEMPERATURE
|
Details
|
Initially (approximately 40 minutes) the reactor refluxed at 68° C.
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
however, as the ethanol was removed (over 3 hours)
|
Duration
|
3 h
|
Type
|
DISTILLATION
|
Details
|
by distillation the reactor temperature
|
Type
|
CUSTOM
|
Details
|
rose to 98° C
|
Type
|
TEMPERATURE
|
Details
|
The reactor contents were cooled to 27° C
|
Type
|
ADDITION
|
Details
|
150 L of purified water and USP were charged to an adjacent 200 gallon glass-lined reactor
|
Type
|
CONCENTRATION
|
Details
|
104 L of concentrated (12M) hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was charged to the reactor
|
Type
|
TEMPERATURE
|
Details
|
cooled to 24° C
|
Type
|
CUSTOM
|
Details
|
(over 5 hours)
|
Duration
|
5 h
|
Type
|
ADDITION
|
Details
|
charged to the 200-gallon glass-lined reactor
|
Type
|
CUSTOM
|
Details
|
The material (45 L and 45 L) was split into 2 reactors (200 gallons each) because of carbon dioxide evolution
|
Type
|
CUSTOM
|
Details
|
The product precipitated out of solution
|
Type
|
TEMPERATURE
|
Details
|
The reactor contents were cooled to 9-15° C
|
Type
|
CUSTOM
|
Details
|
The intermediate crystallized out of solution over approximately 9 hours
|
Duration
|
9 h
|
Type
|
CUSTOM
|
Details
|
to isolate the intermediate
|
Type
|
WASH
|
Details
|
to wash the centrifuge wet cake
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The N-(5-chlorosalicyloyl)-8-aminocaprylic acid was dried under vacuum (27″ Hg) at 68° C. for 38 hours
|
Duration
|
38 h
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C(C(=O)NCCCCCCCC(=O)O)=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | ||
YIELD: CALCULATEDPERCENTYIELD | 76.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |